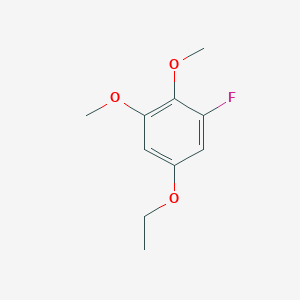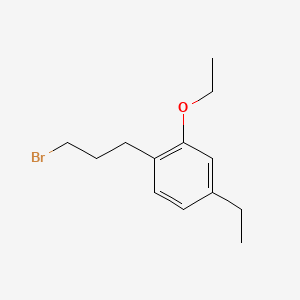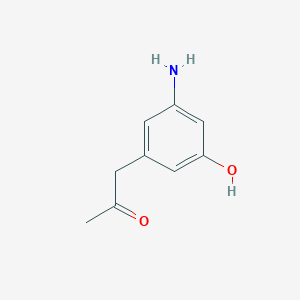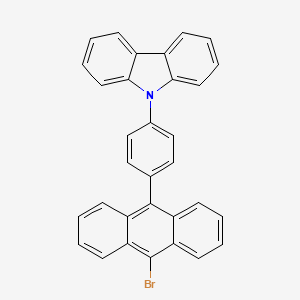
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: is a complex organic compound that features a carbazole core substituted with a phenyl group, which is further substituted with a bromoanthracene moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Bromination of Anthracene: Anthracene is brominated to form 10-bromoanthracene.
Suzuki Coupling: The 10-bromoanthracene is then coupled with a phenylboronic acid derivative using a palladium catalyst to form 4-(10-bromoanthracen-9-yl)phenyl.
N-arylation of Carbazole: Finally, the 4-(10-bromoanthracen-9-yl)phenyl is coupled with carbazole using a copper catalyst to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like recrystallization and chromatography, would apply.
化学反应分析
Types of Reactions
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups such as alkyl, aryl, or amino groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce a variety of substituted carbazole derivatives .
科学研究应用
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs and organic photovoltaic devices due to its excellent photophysical properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging.
Photon Upconversion: It is employed in triplet-triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
作用机制
The mechanism of action of 9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole in its applications involves its ability to absorb and emit light. The compound’s photophysical properties are influenced by the electronic interactions between the carbazole core and the bromoanthracene moiety. These interactions facilitate efficient energy transfer and emission, making the compound useful in light-emitting and light-harvesting applications .
相似化合物的比较
9-(4-(10-bromoanthracen-9-yl)phenyl)-9H-carbazole: can be compared with other similar compounds such as:
9,10-diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
4-(10-phenylanthracene-9-yl)pyridine: Another anthracene derivative used in photon upconversion systems.
9-phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Used in OLEDs and has similar photophysical properties.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct electronic and photophysical properties, making it particularly suitable for advanced applications in organic electronics and photonics .
属性
分子式 |
C32H20BrN |
|---|---|
分子量 |
498.4 g/mol |
IUPAC 名称 |
9-[4-(10-bromoanthracen-9-yl)phenyl]carbazole |
InChI |
InChI=1S/C32H20BrN/c33-32-27-13-3-1-11-25(27)31(26-12-2-4-14-28(26)32)21-17-19-22(20-18-21)34-29-15-7-5-9-23(29)24-10-6-8-16-30(24)34/h1-20H |
InChI 键 |
YSXIJRAIRAFCHV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


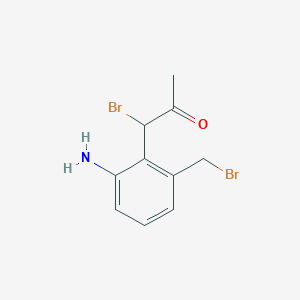
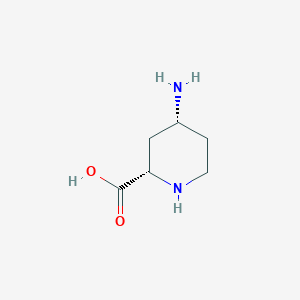
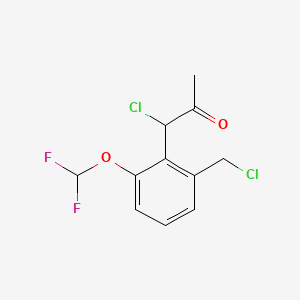
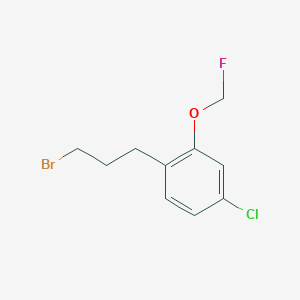
![Ethyl 6-fluorobenzo[d]isoxazole-3-carboxylate](/img/structure/B14047456.png)
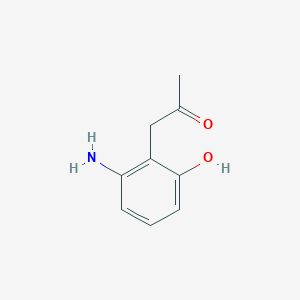
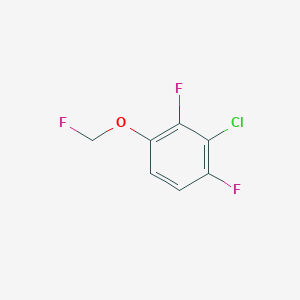
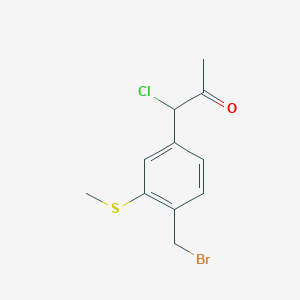
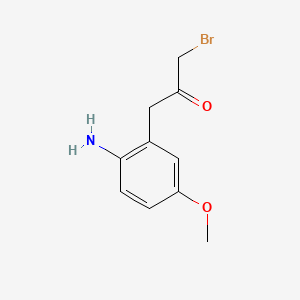
![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
